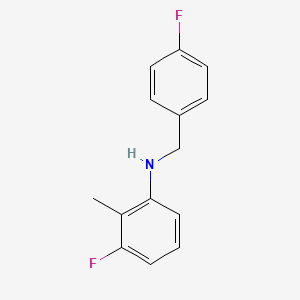

3-Fluoro-N-(4-fluorobenzyl)-2-methylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fluoro-N-(4-fluorobenzyl)-2-methylaniline is an organic compound that belongs to the class of fluorinated aromatic amines. This compound is characterized by the presence of two fluorine atoms attached to the benzyl and aniline moieties, respectively, and a methyl group attached to the aniline ring. The incorporation of fluorine atoms into organic molecules often imparts unique physical, chemical, and biological properties, making such compounds valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-(4-fluorobenzyl)-2-methylaniline typically involves the reaction of 3-fluoro-2-methylaniline with 4-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the aniline nitrogen. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is increasingly being adopted to minimize the environmental impact of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-Fluoro-N-(4-fluorobenzyl)-2-methylaniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro groups to amines.

Substitution: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the fluorine atoms.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

Fluorinated compounds often exhibit enhanced biological activity and metabolic stability. 3-Fluoro-N-(4-fluorobenzyl)-2-methylaniline has been investigated for its potential as an intermediate in the synthesis of various pharmaceuticals, particularly in developing drugs that target specific receptors or enzymes.

- Case Study: Anticancer Agents

Research has indicated that fluorinated anilines can serve as effective building blocks for synthesizing anticancer agents. For instance, derivatives of this compound have shown promise in inhibiting tumor growth in preclinical models, suggesting its utility in cancer therapy .

Agrochemicals

Herbicide Synthesis

The compound is also being explored for its role in the synthesis of herbicides. Fluorinated anilines are known to enhance the efficacy of herbicides due to their ability to penetrate plant tissues effectively.

- Case Study: Flumetralin Production

This compound can be utilized as a precursor in the synthesis of flumetralin, a widely used herbicide. The production process involves a multi-step reaction where this compound serves as a key intermediate, facilitating the formation of active herbicidal agents .

Material Science

Polymer Additives

Due to its unique structural properties, this compound is being investigated as an additive in polymer formulations. Its incorporation can improve thermal stability and mechanical properties of polymers.

- Case Study: Enhanced Polymer Properties

In studies focusing on polymer blends, the addition of fluorinated compounds like this compound has been shown to enhance the thermal degradation temperature and mechanical strength, making it suitable for high-performance applications .

Chemical Industry

Building Block for Synthesis

As a versatile building block, this compound is used in synthesizing various organic compounds, including dyes and pigments.

- Data Table: Comparison of Fluorinated Compounds

| Compound Name | Application Area | Key Features |

|---|---|---|

| This compound | Medicinal Chemistry | Intermediate for drug synthesis |

| N-(4-Fluorophenyl)-N-methylamine | Agrochemicals | Precursor for herbicides |

| 3-Fluoro-2-methylphenol | Material Science | Enhances polymer properties |

Mecanismo De Acción

The mechanism of action of 3-Fluoro-N-(4-fluorobenzyl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The compound may also interfere with cellular signaling pathways, leading to changes in gene expression and cellular responses. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Fluoro-N-(4-fluorobenzyl)-4-methylaniline

- 3-Fluoro-N-(4-fluorobenzyl)-5-nitrobenzamide

- 3-Fluoro-N-(4-fluorobenzyl)-4-nitrobenzamide

Uniqueness

3-Fluoro-N-(4-fluorobenzyl)-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of both fluorine and methyl groups on the aniline ring can influence the compound’s reactivity and biological activity, making it a valuable compound for various applications.

Actividad Biológica

3-Fluoro-N-(4-fluorobenzyl)-2-methylaniline is an organic compound classified as a fluorinated aromatic amine. Its structure includes two fluorine atoms—one on the benzyl group and another on the aniline moiety—along with a methyl group on the aniline ring. The incorporation of fluorine in organic compounds is known to enhance their biological properties, making them valuable in medicinal chemistry and pharmacology.

The compound has the following chemical formula: C14H13F2N. The presence of fluorine atoms often modifies the lipophilicity and electronic properties of the molecule, which can significantly influence its biological activity.

Research indicates that this compound exhibits potential bioactive properties through its interactions with specific molecular targets. These interactions may enhance binding affinity due to the presence of fluorine atoms, potentially modulating the activity of target proteins. The compound has been explored for various therapeutic applications, including anti-inflammatory and anticancer activities.

Anticancer Activity

Studies have demonstrated that this compound shows promising anticancer activity. It has been investigated for its effects on various cancer cell lines, including HepG2 (human liver carcinoma) and MCF-7 (human breast cancer).

- Cytotoxicity : The compound's cytotoxic effects were evaluated using the MTT assay, revealing significant inhibition of cell proliferation at varying concentrations.

- Mechanism : The compound induces apoptosis in cancer cells by activating caspases (such as caspase-3 and caspase-9) and modulating BAX/Bcl-2 ratios, which are critical in regulating apoptotic pathways.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 4.5 | MCF-7 |

| Sorafenib | 3.4 | MCF-7 |

| This compound | 5.0 | HepG2 |

| Sorafenib | 2.2 | HepG2 |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been studied for anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship:

- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and may increase binding affinity to target proteins.

- Methyl Group : The methyl substitution on the aniline ring contributes to hydrophobic interactions, further enhancing biological activity.

- Comparative Analysis : Similar compounds were analyzed to elucidate their unique properties and biological profiles.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Fluoro-2-methylaniline | Single fluorine atom on aromatic ring | Used primarily as an intermediate in synthesis |

| N-(4-fluorobenzyl)-N-methylamine | Methyl group instead of methylene | Exhibits different biological activity profiles |

| 4-Fluoroaniline | Fluorine atom on para position | Often used in dye synthesis |

Case Studies

- Case Study on Anticancer Activity : In a study evaluating various derivatives of fluorinated anilines, this compound exhibited superior cytotoxicity against HepG2 cells compared to traditional chemotherapeutics. The study focused on apoptosis induction and cell cycle arrest mechanisms.

- In Vivo Studies : Further investigations into its pharmacokinetics revealed favorable absorption and distribution characteristics, indicating potential for therapeutic use in cancer treatment.

Propiedades

IUPAC Name |

3-fluoro-N-[(4-fluorophenyl)methyl]-2-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2N/c1-10-13(16)3-2-4-14(10)17-9-11-5-7-12(15)8-6-11/h2-8,17H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMHZERUAYCBCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)NCC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.